![molecular formula C22H20N2O5S B3569241 methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3569241.png)
methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a glycine derivative that has been synthesized and studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been reported to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been reported to have a low toxicity profile and is well tolerated in animals.
Advantages and Limitations for Lab Experiments
Methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments, such as its ease of synthesis, high yield, and low toxicity profile. However, it also has some limitations, such as its limited solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the study of methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate. One potential direction is the synthesis of novel derivatives of methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate with improved properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate, which can provide insights into its potential therapeutic applications. Additionally, the use of methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate in combination with other compounds for the treatment of various diseases such as cancer and inflammation can also be explored.
Scientific Research Applications
Methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and materials science. It has been reported to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities. methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)anilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-29-22(26)19-14-8-9-15-20(19)23-21(25)16-24(17-10-4-2-5-11-17)30(27,28)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKWSYWRQQGTDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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